molecular formula C26H23ClFN3O2S B2826876 4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide CAS No. 1115323-60-8

4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Cat. No. B2826876
CAS RN: 1115323-60-8
M. Wt: 496
InChI Key: FZVXQKXBCAODJA-UHFFFAOYSA-N
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Description

4-((2-((2-chloro-4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a useful research compound. Its molecular formula is C26H23ClFN3O2S and its molecular weight is 496. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study by Shukla et al. (2014) involved the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a chloro derivative similar in structure to the chemical . The study detailed the analysis of intermolecular interactions and the nature of these interactions using various thermal techniques and quantum mechanical calculations (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activities

  • Saravanan et al. (2015) synthesized a series of quinazolinone derivatives to evaluate their in vitro antimicrobial activity. The study focused on understanding the relationship between functional group variations and biological activities of these compounds (Saravanan, Alagarsamy, & Prakash, 2015).
  • Deep et al. (2013) reported the synthesis of quinazolinone derivatives for in vitro antimicrobial and anticancer potentials. The study highlighted a specific derivative as the most active antimicrobial agent, providing insights into the antimicrobial activities of such compounds (Deep, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2013).

Anticancer Evaluation

Synthesis Methods

  • Hikawa et al. (2012) developed a novel method for the synthesis of quinazolinones, utilizing a palladium-catalyzed domino reaction. This methodology is significant for the synthesis of compounds related to the given chemical (Hikawa, Ino, Suzuki, & Yokoyama, 2012).

Novel Antibacterial Agents

Anti-Tuberculosis Agents

properties

IUPAC Name

4-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O2S/c1-2-13-29-24(32)18-9-7-17(8-10-18)15-31-25(33)21-5-3-4-6-23(21)30-26(31)34-16-19-11-12-20(28)14-22(19)27/h3-12,14H,2,13,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVXQKXBCAODJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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